Dehydrodicaffeic acid dilactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60804-37-7 |
|---|---|
Molecular Formula |
C18H14O8 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1,4-bis(3,4-dihydroxyphenyl)-1,3a,4,6a-tetrahydrofuro[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C18H14O8/c19-9-3-1-7(5-11(9)21)15-13-14(18(24)25-15)16(26-17(13)23)8-2-4-10(20)12(22)6-8/h1-6,13-16,19-22H |
InChI Key |
OMWNNTOFRRBAKJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2C3C(C(OC3=O)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C3C(C(OC3=O)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |
Synonyms |
dehydrodicaffeic acid dilactone |
Origin of Product |
United States |
Regulation of Dehydrodicaffeic Acid Dilactone Production in Biological Systems
Influence of Enzyme Cofactors and Inhibitors
The activity of the DDCAD-forming enzyme is significantly modulated by the presence of various cofactors and inhibitors.
The enzymatic formation of DDCAD is stimulated by several metal ions. Research has demonstrated that the presence of Fe³⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cu⁺, and Zn²⁺ ions enhances the activity of the o-diphenol oxidase responsible for the synthesis. tandfonline.comtandfonline.com Copper ions (Cu²⁺ and Cu⁺) have been suggested to be the prosthetic group of the enzyme, as the addition of these ions can restore activity to the enzyme after its inactivation by copper-chelating agents. tandfonline.com
Conversely, the production of DDCAD is markedly inhibited by reducing agents. tandfonline.comtandfonline.com Compounds such as NADPH, NADH, glutathione, and ascorbic acid have been shown to impede the enzymatic reaction. tandfonline.comtandfonline.com Furthermore, copper-chelating agents like sodium diethyldithiocarbamate (B1195824) and sodium cyanide can inactivate the enzyme, further supporting the crucial role of copper in its catalytic function. tandfonline.com
Impact of Environmental and Culture Conditions
While direct studies on the specific environmental regulation of DDCAD production are limited, the general principles of secondary metabolite regulation in fungi suggest that various external factors likely play a role. The production of phenolic compounds, the precursors to DDCAD, is known to be influenced by culture conditions. nih.gov Factors such as the composition of the culture medium, pH, temperature, and aeration can affect the growth of the fungus and the expression of biosynthetic enzymes. For instance, the production of secondary metabolites in filamentous fungi can be influenced by light and nutrient availability. unl.ptnih.govresearchgate.net It is plausible that similar environmental cues regulate the biosynthesis of DDCAD in Inonotus sp. by affecting the expression and activity of the DDCAD-forming o-diphenol oxidase.
Below is an interactive data table summarizing the factors that regulate the enzymatic production of this compound.
| Factor Category | Specific Factor | Effect on DDCAD Production | Reference |
| Metal Ions | Fe³⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cu⁺, Zn²⁺ | Stimulation | tandfonline.com, tandfonline.com |
| Reducing Agents | NADPH, NADH, Glutathione, Ascorbic Acid | Inhibition | tandfonline.com, tandfonline.com |
| Chelating Agents | Sodium Diethyldithiocarbamate, Sodium Cyanide | Inhibition | tandfonline.com |
Chemical Synthesis and Derivatization Strategies for Dehydrodicaffeic Acid Dilactone
Total Synthesis Approaches for Dehydrodicaffeic Acid Dilactone
The total synthesis of this compound presents a formidable challenge due to the presence of multiple stereocenters and the need for precise control over the formation of the furofuran core. Synthetic chemists have devised various strategies to address these challenges, focusing on retrosynthetic analysis to identify key intermediates and employing stereoselective reactions to achieve the desired stereochemistry.
Retrosynthetic Analysis and Key Synthetic Intermediates
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. A common retrosynthetic approach for this compound involves disconnecting the dilactone to reveal a key diacid intermediate. This diacid can be further simplified to two molecules of a protected caffeic acid derivative.
A critical disconnection point in the retrosynthesis of this compound is the furofuran core. The formation of this bicyclic system is often the cornerstone of the synthetic strategy. One approach involves the dimerization of a suitable caffeic acid-derived monomer. This dimerization can be envisioned to proceed through an oxidative coupling reaction, mimicking the proposed biosynthetic pathway.
Key synthetic intermediates in the total synthesis of this compound often include:
Protected Caffeic Acid Derivatives: The hydroxyl groups of caffeic acid are typically protected to prevent unwanted side reactions during the synthesis. Common protecting groups include methyl, benzyl, or silyl (B83357) ethers.
Chiral Building Blocks: To control the stereochemistry of the final product, chiral starting materials or chiral catalysts are often employed. For instance, asymmetric synthesis techniques can be used to introduce the desired stereocenters at an early stage.
Functionalized Furanones or Butyrolactones: These heterocyclic intermediates can serve as precursors to the furofuran core of this compound.
Stereoselective and Enantioselective Synthesis of this compound
Achieving the correct stereochemistry is paramount in the synthesis of this compound, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a specific stereoisomer from a mixture of possibilities. Enantioselective synthesis focuses on producing a single enantiomer.
Several strategies have been employed to achieve stereocontrol in the synthesis of this compound:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to introduce the desired stereochemistry.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, chiral transition metal complexes can be used to catalyze asymmetric oxidative coupling or cyclization reactions.
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. By carefully choosing the reaction conditions and reagents, it is possible to control the formation of new stereocenters relative to existing ones. One example of this is the stereoselective reduction of a ketone using bulky reducing agents like L-selectride, which can lead to the preferential formation of one diastereomer. nih.gov
Yield Optimization and Scalability Considerations in this compound Synthesis
Factors influencing yield and scalability include:
Reaction Conditions: Temperature, pressure, solvent, and catalyst loading can all impact the efficiency of a reaction.
Purification Methods: Efficient and scalable purification techniques, such as crystallization, are essential for obtaining the final product in high purity.
Semisynthesis and Biocatalytic Routes to this compound
Semisynthesis and biocatalysis offer attractive alternatives to total synthesis for the production of this compound and its analogs. These approaches often involve fewer steps, milder reaction conditions, and can be more environmentally friendly.
Enzymatic Modifications of this compound Precursors
Enzymes are highly specific and efficient catalysts that can be used to perform a wide range of chemical transformations. In the context of this compound, enzymes can be used to modify its precursors, such as caffeic acid, to facilitate the synthesis.
One key enzymatic reaction is the oxidative coupling of caffeic acid to form the this compound core. Enzymes such as laccases and peroxidases have been shown to catalyze this transformation. For example, a this compound-forming enzyme has been isolated from the mushroom Inonotus sp. jst.go.jpbikaken.or.jp This enzyme specifically catalyzes the formation of the dilactone from caffeic acid.
The use of isolated enzymes or whole-cell biocatalysts can offer several advantages:
High Selectivity: Enzymes often exhibit high regio- and stereoselectivity, leading to the formation of a single desired product.
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH.
Reduced Waste: Biocatalytic processes often generate less waste compared to traditional chemical methods.
Chemoenzymatic Approaches for this compound Analogs
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create novel and efficient synthetic routes. This approach can be particularly useful for the synthesis of this compound analogs with modified properties.
A chemoenzymatic strategy could involve the enzymatic synthesis of the this compound core, followed by chemical modification of the aromatic rings or other functional groups. For example, enzymes could be used to introduce hydroxyl groups at specific positions on the aromatic rings of a precursor, which could then be further modified using chemical methods.
Recent advances in chemoenzymatic cascade reactions have demonstrated the potential of this approach for producing valuable chemicals from renewable resources. For instance, a chemoenzymatic cascade has been developed for the synthesis of precursors to 2,5-furandicarboxylic acid from D-gluconate. rsc.org Similar strategies could be envisioned for the synthesis of this compound analogs from readily available starting materials.
Preparation of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is a key strategy to investigate its structure-activity relationships and to develop compounds with enhanced biological effects.
Structural modifications of this compound have primarily focused on the phenolic hydroxyl groups and the aromatic rings. These modifications are intended to modulate the compound's electronic and lipophilic properties, which can influence its interaction with biological targets.
One common strategy involves the substitution of the hydroxyl groups on the phenyl rings. For instance, replacing the 3'-hydroxyl group with a methoxyl group has been shown to increase the inhibitory activity against certain enzymes. Conversely, introducing bulkier groups like ethoxyl or acetoxyl at the 3' and 4' positions can reduce or eliminate biological activity, highlighting the importance of the catechol structure for certain inhibitory functions. The 4'-hydroxyl group, in particular, appears to be essential for some of the compound's biological activities.
Another approach to modifying the structure is through substitution on the aromatic ring itself. The introduction of halogen atoms, such as bromine, has been explored. For example, the synthesis of 2,6-bis-(5',6'-dibromo-4'-hydroxy-3'-methoxyphenyl)-3,7-dioxabicyclo- nih.govnih.gov-octane-4,8-dione demonstrated significantly enhanced inhibitory activity against specific enzymes compared to the parent compound. nih.gov
The general synthesis of these analogs often starts from a corresponding cinnamic acid derivative. In a typical procedure, the cinnamic acid derivative is dissolved in a solvent like methanol (B129727) or N,N-dimethylformamide and then added to an aqueous solution of ferric chloride with vigorous aeration. This oxidative dimerization leads to the formation of the desired dilactone, which precipitates from the reaction mixture.
Below is a table summarizing some of the synthesized derivatives and their reported biological activities.
| Derivative Name | R1 | R2 | R3 | R4 | Reported Biological Activity |
| This compound | OH | OH | H | H | Inhibitor of COMT, PDE, and DDC nih.gov |
| 2,6-bis-(4'-hydroxy-3'-methoxyphenyl)-3,7-dioxabicyclo- nih.govnih.gov-octane-4,8-dione | OCH3 | OH | H | H | Increased inhibitory activity against COMT compared to DDCAD |
| 2,6-bis-(3'-ethoxy-4'-hydroxyphenyl)-3,7-dioxabicyclo- nih.govnih.gov-octane-4,8-dione | OC2H5 | OH | H | H | Reduced or eliminated COMT-inhibiting activity |
| 2,6-bis-(5',6'-dibromo-4'-hydroxy-3'-methoxyphenyl)-3,7-dioxabicyclo- nih.govnih.gov-octane-4,8-dione | OCH3 | OH | Br | Br | Strongest inhibitor of both COMT and PDE among tested derivatives nih.gov |
COMT: Catechol-O-methyltransferase, PDE: Cyclic AMP phosphodiesterase, DDC: DOPA decarboxylase
To facilitate the study of its mechanism of action and cellular uptake, this compound can be conjugated to various reporter molecules, such as biotin (B1667282) or fluorescent dyes. These conjugates are valuable tools for in vitro and in vivo research.
The synthesis of such conjugates typically involves the introduction of a linker molecule to the this compound structure, which is then coupled to the desired reporter molecule. A common strategy for biotinylation, for example, involves creating a stable amide bond between the compound and a biotin derivative.
While specific examples of this compound conjugates are not extensively reported in the provided search results, the general principles of bioconjugation can be applied. For instance, a synthetic route could involve the following steps:
Functionalization of this compound: A reactive group, such as an amine or a carboxylic acid, would be introduced onto the DDCAD molecule, often through a linker, to provide a site for conjugation without significantly disrupting its core structure and biological activity.
Activation of the Reporter Molecule: The reporter molecule, such as biotin, is activated to facilitate the coupling reaction. For example, biotin can be converted to an N-hydroxysuccinimide (NHS) ester.
Coupling Reaction: The functionalized DDCAD is then reacted with the activated reporter molecule to form the final conjugate.
A similar approach has been successfully used for the biotinylation of other natural products for research purposes. nih.gov For example, a deacetylcolchicine-biotin conjugate was synthesized by first reacting the parent molecule with a linker containing a cleavable disulfide bond, and then coupling this intermediate with biotin. nih.gov This strategy allows for the targeted delivery and release of the active compound in specific cellular environments.
The synthesis of a biotinylated DDCAD conjugate would enable researchers to perform various assays, such as pull-down experiments to identify protein targets, and to visualize the cellular localization of the compound using microscopy techniques.
Advanced Spectroscopic and Chromatographic Methodologies for Dehydrodicaffeic Acid Dilactone Analysis
High-Resolution Mass Spectrometry (HRMS) for Dehydrodicaffeic Acid Dilactone Structural Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of this compound, offering exceptional mass accuracy and resolution. This enables the precise determination of elemental compositions and provides profound insights into the molecule's structure through detailed fragmentation analysis. illinois.edu Techniques such as electrospray ionization (ESI) are commonly employed to generate ions of the analyte for mass analysis. beilstein-journals.orgnih.govrsc.org
The tandem mass spectrometry (MS/MS) of this compound reveals characteristic fragmentation patterns that are instrumental in its identification. While specific, detailed fragmentation pathways for this compound are not extensively published, the fragmentation of analogous five-membered lactones has been studied. researchgate.net In positive-ion mode ESI-MS/MS, protonated this compound would be expected to undergo fragmentation through several key pathways.
A primary fragmentation event would likely involve the neutral loss of carbon monoxide (CO) or carbon dioxide (CO2) from the lactone rings. researchgate.net Another probable fragmentation would be the cleavage of the bond linking the two phenyl rings, leading to characteristic fragment ions. The presence of catechol moieties suggests that cleavages within the dihydroxyphenyl groups could also occur, leading to the loss of water (H2O). The study of lactam fragmentation, which also involves a five-membered ring structure, can provide additional insights into potential fragmentation mechanisms. nih.gov
This compound exists as enantiomers, which are non-superimposable mirror images. Differentiating these isomers is a significant analytical challenge as they possess identical mass spectra. youtube.com Chiral chromatography coupled with mass spectrometry is the method of choice for their differentiation. researchgate.netcapes.gov.br This involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system, which interacts differently with each enantiomer, leading to their separation prior to detection by the mass spectrometer. youtube.com Polysaccharide-based CSPs are particularly popular for this purpose. youtube.com Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard, non-chiral column. nih.gov
Table 1: Plausible HRMS Fragmentation Ions of this compound
| Putative Fragment Ion | Proposed Neutral Loss | m/z (Calculated) |
| [M+H-CO]+ | Carbon Monoxide | 327.0505 |
| [M+H-CO2]+ | Carbon Dioxide | 311.0556 |
| [M+H-H2O]+ | Water | 339.0607 |
| [M+H-Caffeoyl]+ | Caffeoyl moiety | 163.0392 |
Note: This table represents hypothetical fragmentation based on the structure of this compound and known fragmentation patterns of similar compounds. Actual experimental data may vary.
The quantification of this compound in complex samples, such as plant extracts or biological fluids, is effectively achieved using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net This technique combines the superior separation capabilities of ultra-high-performance liquid chromatography (UPLC) with the high sensitivity and selectivity of HRMS. For quantitative studies, tandem mass spectrometry (MS/MS) is often operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces matrix interference. researchgate.net The method involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, allowing for accurate and precise quantification even at low concentrations. The high mass accuracy of HRMS further enhances the reliability of quantification by distinguishing the analyte from co-eluting isobaric interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of this compound in solution. mdpi.com It provides information on the connectivity of atoms and their spatial arrangement.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. illinois.edubeilstein-journals.orgscienceopen.comresearchgate.net The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum help to identify the different types of protons and their neighboring atoms. illinois.eduscienceopen.comresearchgate.net The ¹³C NMR spectrum reveals the number of distinct carbon environments. illinois.edubeilstein-journals.orgresearchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals and for elucidating the complete structure of this compound. scienceopen.comsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through two or three bonds. scienceopen.comsdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon spectrum based on the already assigned proton spectrum. scienceopen.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. scienceopen.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, providing critical information about the three-dimensional structure and conformation of the molecule. mdpi.comnih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted in DMSO-d6)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 (m) | 110 - 130 |
| Methine CH | 4.5 - 5.5 (m) | 70 - 85 |
| Carbonyl C=O | - | 170 - 180 |
Note: These are predicted chemical shift ranges. Actual experimental values can be influenced by solvent and temperature. illinois.eduresearchgate.netsigmaaldrich.com
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the conformational dynamics of molecules that exist as an equilibrium of two or more interconverting conformers. mdpi.comnih.gov For a molecule like this compound, which has a relatively flexible central ring system, DNMR could be employed to investigate the energy barriers associated with conformational changes, such as ring-flipping. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. From this data, thermodynamic parameters like the Gibbs free energy of activation (ΔG‡) for the conformational process can be calculated. NOESY experiments conducted at various mixing times can also provide insights into the rates of conformational exchange. nih.gov
Chromatographic Separation Techniques for this compound and Metabolites
Chromatographic techniques are fundamental for the isolation of this compound from its natural sources and for the separation of its metabolites from biological samples. researchgate.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most widely used methods due to their high resolution and efficiency. researchgate.net
For the preparative isolation of this compound, column chromatography with silica (B1680970) gel or reversed-phase materials is often the first step, followed by purification using preparative HPLC. The choice of the stationary and mobile phases is critical for achieving optimal separation.
As previously mentioned, the separation of the enantiomers of this compound requires chiral chromatography. youtube.com This can be achieved using HPLC with a chiral stationary phase (CSP). youtube.com The selection of the appropriate CSP and mobile phase composition is crucial for resolving the enantiomers.
The analysis of metabolites of this compound, which may be formed through microbial or in vivo metabolism, typically involves reversed-phase HPLC or UPLC coupled to a mass spectrometer. researchgate.net The use of a diode-array detector (DAD) can provide preliminary structural information based on the UV-Vis spectra of the separated compounds, while the mass spectrometer allows for their definitive identification and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. The development of a robust HPLC method involves the careful optimization of several parameters to achieve adequate resolution, sensitivity, and analysis time.
Column and Mobile Phase Selection:
Reversed-phase HPLC, utilizing a C18 stationary phase, is the most common approach for the analysis of polar compounds like this compound. unipi.it The choice of mobile phase is critical for achieving good separation. Typically, a gradient elution is employed, starting with a high percentage of an aqueous solvent and gradually increasing the proportion of an organic modifier. unipi.it
A common mobile phase composition consists of an acidified aqueous phase and an organic solvent. The acidification, often with formic acid, is crucial for suppressing the ionization of the phenolic hydroxyl groups and the carboxylic acid moieties (if present in related compounds), leading to better peak shapes and retention. unipi.it Acetonitrile and methanol (B129727) are frequently used as organic modifiers.
Method Parameters:
A representative HPLC method for the analysis of phenolic acids and their derivatives, which would be applicable to this compound, is detailed in the table below. unipi.it
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.9 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 250 µL/min |
| Injection Volume | 2 µL |
| Column Temperature | 20 °C |
| Detection | Diode Array Detector (DAD) or UV-Vis |
Gradient Elution Program:
The separation is typically achieved through a gradient elution program, as illustrated in the following table. This program allows for the effective separation of compounds with a wide range of polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 98 | 2 |
| 20.0 | 98 | 2 |
This table is representative of a typical gradient for separating phenolic compounds and would require specific optimization for this compound.
The retention time of this compound would be a key parameter for its identification under specific chromatographic conditions. While a precise retention time can only be determined experimentally with a pure standard, its polar nature suggests it would elute at a moderate time under reversed-phase conditions.
Hyphenated Techniques (e.g., LC-MS/MS) for this compound Profiling
For enhanced selectivity and sensitivity, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. unipi.it The further use of tandem mass spectrometry (LC-MS/MS) provides structural information through fragmentation analysis, enabling confident identification of this compound, even in complex mixtures. nih.govnih.gov
Ionization and Detection:
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound. It typically operates in the negative ion mode for phenolic compounds, detecting the deprotonated molecule [M-H]⁻. nih.gov
Fragmentation Pattern:
A generalized workflow for LC-MS/MS analysis would involve:
Chromatographic separation of the analyte using HPLC.
Ionization of the eluted analyte using ESI.
Selection of the precursor ion ([M-H]⁻) in the first mass analyzer (Q1).
Fragmentation of the precursor ion in the collision cell (q2).
Analysis of the resulting fragment ions in the third mass analyzer (Q3).
This technique allows for the development of highly selective and sensitive methods for the quantification of this compound in various biological and environmental samples. nih.govnih.gov
X-ray Crystallography and Computational Modeling for this compound Structural Insights
To fully understand the three-dimensional structure and electronic properties of this compound, X-ray crystallography and computational modeling are indispensable tools.
Single-Crystal X-ray Diffraction of this compound
The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. youtube.comyoutube.com The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. youtube.comyoutube.com The intensities and positions of these diffracted spots are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined. youtube.comyoutube.com
While a specific crystal structure of this compound was not found in the initial search results, the general methodology would involve:
Crystallization: Dissolving the purified compound in a suitable solvent system and allowing slow evaporation or cooling to promote the growth of single crystals.
Data Collection: Mounting a suitable crystal on the diffractometer and collecting the diffraction data.
Structure Solution and Refinement: Using specialized software to solve the phase problem and refine the atomic positions to fit the experimental data.
The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's conformation. This information is critical for understanding its biological activity and interactions with target enzymes. nih.govnih.gov
Density Functional Theory (DFT) Calculations for this compound Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. scispace.comnih.gov DFT calculations can provide a deeper understanding of the reactivity, stability, and spectroscopic properties of this compound. rsc.org
Methodology:
DFT calculations are based on the principle that the energy of a molecule is a functional of its electron density. nih.gov By solving the Kohn-Sham equations, it is possible to obtain the ground-state energy and electron density of the molecule. nih.gov From these, various electronic properties can be calculated, such as:
Optimized Geometry: DFT can be used to predict the most stable three-dimensional structure of the molecule in the gas phase, which can be compared with experimental data from X-ray crystallography. mdpi.com
Electronic Properties: This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com
Spectroscopic Properties: DFT can be used to predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the interpretation of experimental spectra.
Application to this compound:
For this compound, DFT calculations could be employed to:
Determine the preferred conformation of the molecule.
Analyze the distribution of electron density and identify potential sites for electrophilic or nucleophilic attack.
Calculate the energies of different stereoisomers to determine their relative stabilities.
Simulate its interaction with biological targets, such as enzymes, to understand the basis of its inhibitory activity. nih.govnih.gov
The choice of the functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com The results from DFT calculations, when combined with experimental data from techniques like HPLC, LC-MS/MS, and X-ray crystallography, provide a comprehensive understanding of the chemical and physical properties of this compound.
Molecular and Cellular Mechanisms of Dehydrodicaffeic Acid Dilactone Action
Dehydrodicaffeic Acid Dilactone Interactions with Biological Macromolecules
The biological activity of this compound is predicated on its ability to interact with various essential biological macromolecules, including proteins and potentially nucleic acids and lipid membranes. These interactions are the primary determinants of its cellular effects.
Binding to Proteins (e.g., enzymes, receptors)
Research has primarily focused on the interaction of this compound with various enzymes, demonstrating its role as an inhibitor. nih.govnih.gov One of the most well-documented effects of DDCAD is its potent inhibition of catechol-O-methyltransferase (COMT), an enzyme crucial for the degradation of catecholamine neurotransmitters. nih.gov In addition to COMT, DDCAD has been shown to inhibit other enzymes, including dopamine (B1211576) β-hydroxylase and dopa decarboxylase. nih.gov
Derivatives of DDCAD have also been synthesized and studied to understand the structure-activity relationship. For instance, the introduction of bromine and methoxy (B1213986) groups to the phenyl rings of DDCAD has been shown to modulate its inhibitory activity. nih.gov
| Enzyme | Effect of this compound | Reference |
| Catechol-O-methyltransferase (COMT) | Inhibition | nih.govnih.gov |
| Dopamine β-hydroxylase | Inhibition | nih.gov |
| Dopa decarboxylase | Inhibition | nih.govnih.gov |
| cyclic AMP phosphodiesterase (PDE) | Inhibition | nih.gov |
Interactive Data Table: Enzyme Inhibition by this compound
Note: The table above is a static representation. In a fully interactive version, users could filter and sort the data.
Information regarding the binding of this compound to specific cellular receptors is not currently available in the scientific literature.
Nucleic Acid Interactions (e.g., DNA, RNA)
Currently, there is no available scientific literature that specifically details the interactions of this compound with nucleic acids such as DNA or RNA.
Lipid Membrane Modulation
At present, there are no specific studies in the available scientific literature that investigate the direct effects of this compound on the modulation of lipid membranes.
Modulation of Intracellular Signaling Pathways by this compound
The interaction of this compound with key cellular enzymes suggests its potential to modulate various intracellular signaling pathways.
Regulation of Kinase/Phosphatase Activities
This compound has been identified as an inhibitor of cyclic AMP phosphodiesterase (PDE). nih.gov By inhibiting PDE, DDCAD can lead to an increase in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger that activates protein kinase A (PKA). This suggests an indirect mechanism by which DDCAD can influence kinase activity.
However, direct studies on the regulation of other specific kinase or phosphatase activities by this compound are not extensively documented in the current scientific literature.
Impact on Transcription Factor Activation and Gene Expression
While the direct impact of this compound on transcription factor activation and gene expression has not been specifically elucidated, its inhibitory effect on enzymes like COMT and PDE suggests potential downstream effects on gene regulation. Changes in catecholamine and cAMP levels can influence various transcription factors and signaling pathways that control gene expression. However, direct experimental evidence for these effects of DDCAD is currently lacking in the scientific literature.
Influence on Second Messenger Systems
This compound (DDCAD) and its derivatives have been investigated for their effects on key enzymatic components of second messenger signaling pathways. Specifically, their capacity to inhibit cyclic AMP phosphodiesterase (PDE) has been a subject of study. nih.gov Phosphodiesterases are crucial enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netresearchgate.net By inhibiting PDE, a substance can increase intracellular cAMP levels, thereby modulating a wide array of cellular processes, including cardiac muscle contraction and vascular smooth muscle relaxation. nih.gov
In a study examining the biochemical activities of DDCAD and its synthetic derivatives, their inhibitory action against PDE was evaluated. nih.gov While a brominated derivative of DDCAD was identified as the most potent inhibitor of both catechol-O-methyltransferase (COMT) and PDE among the tested compounds, the study indicates that the parent DDCAD molecule itself possesses activity against this enzyme. nih.gov However, the specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for this compound's inhibition of phosphodiesterase, is not detailed in the available primary literature.
This compound's Role in Cellular Homeostasis
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to significant cellular damage. Antioxidants counteract this damage by neutralizing free radicals. The free radical scavenging ability of a compound is a key indicator of its antioxidant potential.
A standard method for evaluating this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netnih.gov DPPH is a stable free radical that, upon reacting with an antioxidant, is reduced, leading to a color change that can be measured spectrophotometrically. nih.govbio-techne.com The result is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govresearchgate.net A lower IC50 value signifies a higher antioxidant potency. nih.gov
This compound is a phenolic compound formed from the dimerization of caffeic acid. Phenolic compounds are well-known for their antioxidant properties, which are attributable to their ability to donate hydrogen atoms or electrons to free radicals. nih.gov Caffeic acid itself is a potent antioxidant with demonstrated effectiveness in various in vitro assays, including DPPH radical scavenging. nih.gov While DDCAD's structural relation to caffeic acid suggests it possesses antioxidant capabilities, specific studies quantifying its direct free radical scavenging activity through methods like the DPPH assay are not extensively available in the public scientific literature. Therefore, a data table of its specific IC50 value cannot be provided at this time.
Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells, thereby maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. plos.org The process can be initiated through various signaling pathways, often culminating in the activation of caspases and resulting in characteristic morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. plos.orgnih.gov The cell cycle is a tightly regulated series of events leading to cell division, and arresting this cycle is a key strategy for controlling cancer cell proliferation.
Bioactive compounds can exert anti-cancer effects by inducing apoptosis or causing cell cycle arrest. nih.gov For instance, other natural sesquiterpene lactones, such as Dehydrocostus lactone, have been shown to induce apoptosis and cell cycle arrest in human cancer cells through the regulation of specific signaling pathways like JAK2/STAT3/PLK1. nih.gov Similarly, caffeic acid 3,4-dihydroxy-phenethyl ester (CADPE), a derivative of the precursor to DDCAD, induces apoptosis in breast cancer cells by modulating mitochondrial signaling pathway proteins like Bcl-2 and Bax. nih.gov
These findings in structurally related compounds suggest that lactone and phenolic structures can be effective modulators of cell death and proliferation pathways. However, despite the suggestive evidence from related molecules, direct mechanistic studies investigating the specific effects of this compound on apoptosis and cell cycle progression in cell lines have not been identified in the reviewed scientific literature.
Autophagy is a cellular catabolic process responsible for the degradation of dysfunctional or unnecessary cellular components through the lysosomal machinery. nih.gov It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to degrade its contents. researchgate.net Key protein markers used to monitor autophagy include the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of the autophagy receptor p62/SQSTM1. bio-techne.comnih.gov
Various compounds can induce or inhibit autophagy. For example, Dehydrocostus lactone has been found to block autophagic flux at the lysosomal step in gastric cancer cells. nih.gov However, based on a review of the available scientific literature, the specific influence of this compound on autophagic pathways has not been investigated or reported.
Cellular metabolism encompasses all the chemical reactions that occur within a cell to maintain life. This includes the metabolic pathways that generate energy, such as glycolysis and mitochondrial respiration, as well as the synthesis of complex molecules. This compound has been identified as an inhibitor of several enzymes involved in cellular metabolism.
Research has shown that DDCAD inhibits enzymes that are crucial in neurotransmitter metabolism, including catechol-O-methyltransferase (COMT), dopa decarboxylase, and dopamine β-hydroxylase. nih.gov The inhibition of these enzymes demonstrates that DDCAD can modulate specific metabolic pathways.
Furthermore, as an inhibitor of cyclic AMP phosphodiesterase (PDE), DDCAD has the potential to influence energy metabolism indirectly. nih.gov Some PDE inhibitors have been shown to affect glucose utilization by inhibiting the pyruvate (B1213749) dehydrogenase (PDH) complex in cardiac tissue. However, direct studies detailing the specific effects of this compound on central energy metabolism pathways like glycolysis, the Krebs cycle, or ATP production through oxidative phosphorylation are not present in the current body of scientific literature.
Structure Activity Relationship Sar Studies of Dehydrodicaffeic Acid Dilactone and Its Analogs
Identification of Key Pharmacophores and Structural Motifs in Dehydrodicaffeic Acid Dilactone
The fundamental structure of this compound, characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane-4,8-dione core, presents several key features that are believed to be essential for its biological activities. This central scaffold is formed from the dimerization of two caffeic acid units.
The primary pharmacophoric elements identified in this compound include:
The Catechol Moiety: The two 3,4-dihydroxyphenyl groups are critical for the compound's inhibitory effects on various enzymes. The catechol structure is a well-known feature in many enzyme inhibitors, often involved in binding to the active sites of metalloenzymes or participating in redox cycling.
The Lactone Rings: The dilactone structure provides a rigid framework that properly orients the two catechol groups for interaction with target proteins. The carbonyl groups within the lactone rings can act as hydrogen bond acceptors, contributing to the binding affinity.
The Bicyclic Core: The 3,7-dioxabicyclo[3.3.0]octane skeleton establishes the spatial relationship between the two aryl substituents. The stereochemistry of this core is also a significant factor in determining the biological efficacy of the molecule.
Research has indicated that this compound exhibits inhibitory activity against several enzymes, including catechol-O-methyltransferase (COMT), dopamine (B1211576) β-hydroxylase, and dopa decarboxylase. mdpi.com The presence of the catechol groups is a determining factor for these inhibitory actions.
Rational Design and Synthesis of this compound Analogs for SAR Probing
One notable study involved the synthesis and biochemical evaluation of various derivatives of this compound (DDCAD). nih.gov The primary focus of this research was to assess the impact of substitutions on the aromatic rings on the inhibitory potency against COMT, cyclic AMP phosphodiesterase (PDE), and DOPA decarboxylase (DDC). nih.gov
A key finding from this research was that the introduction of bromine atoms onto the catechol rings significantly influenced the inhibitory activity. Specifically, the derivative 2,6-bis-(5',6'-dibromo-4'-hydroxy-3'-methoxyphenyl)-3,7-dioxabicyclo-[3.3.0]-octane-4,8-dione was identified as a particularly potent inhibitor of both COMT and PDE. nih.gov This suggests that the electronic and steric properties of the substituents on the phenyl rings play a crucial role in the interaction with these enzymes.
Interestingly, while some modifications enhanced the inhibitory activity against COMT and PDE, none of the synthesized derivatives showed stronger inhibition of DDC than the parent this compound. nih.gov This highlights the differential structural requirements for the inhibition of various enzymes.
The table below summarizes the findings from the study on this compound derivatives.
| Compound | Target Enzyme | Observation | Reference |
| This compound (DDCAD) | COMT, PDE, DDC | Parent compound with inhibitory activity. | nih.gov |
| 2,6-bis-(5',6'-dibromo-4'-hydroxy-3'-methoxyphenyl)-3,7-dioxabicyclo-[3.3.0]-octane-4,8-dione | COMT, PDE | Strongest inhibitor of both enzymes among the tested derivatives. | nih.gov |
| Various DDCAD derivatives | DDC | No derivative showed stronger inhibition than DDCAD. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogs.
A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that correlates these descriptors with the observed activity.
Despite the recognized biological activities of this compound and its derivatives, a specific and detailed QSAR study for this class of compounds was not identified in the reviewed scientific literature. The development of such a model would be highly beneficial for the future rational design of novel this compound analogs with enhanced therapeutic properties. A robust QSAR model could accelerate the discovery of new lead compounds by prioritizing the synthesis of molecules with the highest predicted activity.
Metabolic Fate and Biotransformation of Dehydrodicaffeic Acid Dilactone Non Human Clinical Focus
In Vitro Metabolic Studies of Dehydrodicaffeic Acid Dilactone
No specific in vitro metabolic studies on this compound were identified in the public domain. Research on the biotransformation of this compound in hepatic microsomes, cytosolic fractions, or cell cultures has not been reported. Therefore, the enzymatic pathways and the resulting metabolites from these systems are currently unknown.
Biotransformation in Hepatic Microsomes and Cytosolic Fractions
There is no available information from studies using liver microsomes or cytosolic fractions to investigate the metabolism of this compound. Such studies are crucial for identifying the primary sites of metabolism and the enzymes involved in the initial breakdown of a compound.
Enzymatic Pathways Involved in this compound Metabolism (e.g., glucuronidation, sulfation, methylation)
Direct evidence for the enzymatic pathways involved in the metabolism of this compound is lacking. However, based on the metabolism of its parent compound, caffeic acid, it can be hypothesized that DDCAD may undergo similar phase II conjugation reactions. Caffeic acid is known to be metabolized through glucuronidation and sulfation. Methylation is another common pathway for catecholic structures.
Identification of this compound Metabolites in Cell Cultures
No studies have reported the identification of metabolites of this compound in any cell culture systems.
In Vivo Metabolic Profiling of this compound (Non-Human Animal Models)
Specific in vivo studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models have not been published. Consequently, there is no direct data on its pharmacokinetic profile or the identity of its metabolites in biological fluids and tissues of animals.
Absorption, Distribution, and Excretion Studies in Animal Models
There are no available reports detailing the absorption, distribution, and excretion of this compound in any animal models.
Identification of Major and Minor Metabolites in Biological Fluids and Tissues of Animal Models
No studies have identified the major or minor metabolites of this compound in the biological fluids or tissues of animal models. Research on the in vivo biotransformation of this compound is a necessary area for future investigation to understand its physiological effects.
Role of Gut Microbiota in this compound Biotransformation
The transformation of this compound within the gastrointestinal tract is significantly influenced by the metabolic activities of the resident gut microbiota. While direct studies on the microbial metabolism of this compound are limited, extensive research on structurally related compounds, particularly caffeic acid and dehydrodiferulic acids, provides a strong basis for understanding its biotransformation. The gut microbiota possesses a diverse arsenal (B13267) of enzymes capable of catalyzing a series of reactions, including hydrolysis, reduction, demethylation, and dehydroxylation, which collectively break down complex polyphenols into smaller, more readily absorbable phenolic compounds.
The initial step in the biotransformation of this compound by gut microbiota likely involves the hydrolysis of the dilactone structure, releasing two molecules of caffeic acid. This process is analogous to the breakdown of other dietary polyphenolic esters. Once liberated, caffeic acid becomes a substrate for further microbial metabolism. Research has shown that gut bacteria can metabolize caffeic acid through two primary pathways. nih.gov One pathway involves the reduction of the propenoic acid side chain to form dihydrocaffeic acid, which can then be dehydroxylated to produce m-hydroxyphenylpropionic acid. nih.gov The other pathway involves decarboxylation to yield 4-vinylcatechol, which is subsequently reduced to 4-ethylcatechol. nih.gov
Furthermore, studies on the microbial degradation of dehydrodiferulic acids, which share a similar dimeric structure to this compound, have identified several key metabolites. In vitro fermentation of dehydrodiferulic acids with human fecal microbiota has been shown to yield metabolites such as homovanillic acid, 3-(3,4-dihydroxyphenyl)propionic acid, and 3,4-dihydroxyphenylacetic acid. The transient formation of ferulic acid during this process suggests an initial cleavage of the bond linking the two phenolic units. Given the structural similarities, it is highly probable that the gut microbiota metabolizes this compound through similar degradation routes, leading to the formation of a range of simple phenolic acids.
The specific composition of an individual's gut microbiota can significantly influence the rate and extent of this compound biotransformation, leading to inter-individual variations in the profile of circulating metabolites.
Research Findings on the Microbial Biotransformation of Structurally Related Compounds
The following tables summarize the key metabolites identified from in vitro fermentation studies of compounds structurally related to this compound with gut microbiota.
Table 1: Metabolites Identified from In Vitro Microbial Metabolism of Caffeic Acid
| Precursor Compound | Identified Metabolite | Metabolic Reaction | Reference |
| Caffeic Acid | Dihydrocaffeic Acid | Reduction | nih.gov |
| Dihydrocaffeic Acid | m-Hydroxyphenylpropionic Acid | Dehydroxylation | nih.gov |
| Caffeic Acid | 4-Vinylcatechol | Decarboxylation | nih.gov |
| 4-Vinylcatechol | 4-Ethylcatechol | Reduction | nih.gov |
Table 2: Metabolites Identified from In Vitro Microbial Metabolism of Dehydrodiferulic Acids
| Precursor Compound | Identified Metabolite | Metabolic Reaction |
| Dehydrodiferulic Acids | Ferulic Acid | Cleavage of ether bond (transient) |
| Dehydrodiferulic Acids | Homovanillic Acid | Not specified |
| Dehydrodiferulic Acids | 3-(3,4-Dihydroxyphenyl)propionic Acid | Not specified |
| Dehydrodiferulic Acids | 3,4-Dihydroxyphenylacetic Acid | Not specified |
Dehydrodicaffeic Acid Dilactone As a Research Tool and Chemical Probe
Utilization of Dehydrodicaffeic Acid Dilactone in Mechanistic Biological Research
This compound serves as a powerful tool for dissecting the intricate mechanisms of cellular function and response. Its ability to interact with specific biological targets allows researchers to probe the roles of these components in larger physiological and pathological contexts.
As an Inhibitor or Activator of Specific Enzymes/Pathways
One of the most well-documented applications of this compound in research is as an inhibitor of various enzymes. Early studies revealed its potent inhibitory activity against catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamine neurotransmitters. nih.govnih.gov This discovery spurred further investigation into its effects on other enzymes.
Subsequent research demonstrated that this compound also inhibits dopamine (B1211576) β-hydroxylase and DOPA decarboxylase. nih.govnih.gov Furthermore, it was found to be an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE), an enzyme that plays a critical role in signal transduction by degrading the second messenger cAMP. nih.gov The inhibitory profile of this compound and its derivatives highlights its potential to modulate key signaling pathways.
A study on the biochemical activities of derivatives of this compound (DDCAD) provided further insights into its structure-activity relationship. nih.gov For instance, a dibrominated derivative, 2,6-bis-(5',6'-dibromo-4'-hydroxy-3'-methoxyphenyl)-3,7-dioxabicyclo- nih.govnih.gov-octane-4,8-dione, was identified as a particularly strong inhibitor of both COMT and PDE. nih.gov Interestingly, none of the tested derivatives exhibited stronger inhibitory activity against DOPA decarboxylase than the parent compound, this compound. nih.gov
Table 1: Enzyme Inhibitory Profile of this compound and its Derivatives
| Enzyme Target | Compound | Observation | Reference |
| Catechol-O-methyltransferase (COMT) | This compound | Inhibitor | nih.govnih.gov |
| Catechol-O-methyltransferase (COMT) | 2,6-bis-(5',6'-dibromo-4'-hydroxy-3'-methoxyphenyl)-3,7-dioxabicyclo- nih.govnih.gov-octane-4,8-dione | Strong inhibitor | nih.gov |
| Cyclic AMP phosphodiesterase (PDE) | This compound | Inhibitor | nih.gov |
| Cyclic AMP phosphodiesterase (PDE) | 2,6-bis-(5',6'-dibromo-4'-hydroxy-3'-methoxyphenyl)-3,7-dioxabicyclo- nih.govnih.gov-octane-4,8-dione | Strong inhibitor | nih.gov |
| DOPA decarboxylase | This compound | Inhibitor | nih.govnih.gov |
| Dopamine β-hydroxylase | This compound | Inhibitor | nih.gov |
For Elucidating Cellular Stress Responses
While the precursor of this compound, caffeic acid, has been studied for its role in cellular stress responses, specific research on the direct application of this compound in elucidating these pathways is not extensively documented in publicly available literature. The investigation into how this compound might modulate pathways such as the unfolded protein response (UPR), heat shock response, or oxidative stress responses remains an area with potential for future research.
Derivatization of this compound for Chemical Biology Applications
The modification of natural products to create chemical probes is a powerful strategy in chemical biology for identifying molecular targets and understanding mechanisms of action. The core structure of this compound presents opportunities for such derivatization.
Synthesis of Labeled this compound for Tracing Studies
The synthesis of isotopically labeled versions of this compound, for instance with carbon-13 (¹³C) or tritium (B154650) (³H), would be invaluable for tracing its metabolic fate, distribution within cells and organisms, and for quantifying its binding to target proteins. However, specific methods for the synthesis of labeled this compound are not described in the currently available scientific literature. General methods for labeling lactone-containing molecules could potentially be adapted for this purpose, opening avenues for future investigation.
Preparation of Affinity Probes for Target Identification
Affinity probes, which typically consist of the parent molecule linked to a reporter tag such as biotin (B1667282) or a photo-reactive group, are instrumental in identifying the specific protein targets of a bioactive compound. The creation of such probes for this compound would be a significant step forward in understanding its full spectrum of biological activity.
The synthesis of a biotinylated this compound derivative, for example, would allow for the capture of its binding partners through affinity purification on streptavidin-coated beads. Similarly, a photoaffinity probe, incorporating a light-activated cross-linking group, could be used to covalently trap and subsequently identify interacting proteins. While the general principles and techniques for creating such probes are well-established in chemical biology, their specific application to this compound has not yet been reported in the scientific literature. The development of such tools would be a critical next step in fully elucidating the molecular mechanisms underlying the biological effects of this intriguing natural product.
Future Directions and Emerging Research Avenues for Dehydrodicaffeic Acid Dilactone
Integration of Omics Technologies in Dehydrodicaffeic Acid Dilactone Research
The application of "omics" technologies, such as metabolomics and proteomics, stands to revolutionize our understanding of this compound. These high-throughput approaches can provide a comprehensive view of the molecular landscape affected by DDCAD, moving beyond single-target interactions to a systems-level understanding of its biological effects.
Metabolomics: This approach involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of DDCAD research, metabolomics can be employed to identify the downstream metabolic pathways modulated by the compound. For instance, untargeted metabolomics could reveal novel endogenous metabolites that are significantly altered upon treatment with DDCAD, offering clues to its mechanism of action. By mapping these changes, researchers can construct a detailed metabolic signature of DDCAD's activity.
Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and their functions. Chemical proteomics, a sub-discipline, is particularly relevant for identifying the direct protein targets of small molecules like DDCAD. researchgate.net This can be achieved by using a derivatized version of DDCAD as a "bait" to capture its binding partners from a complex biological sample. Subsequent identification of these proteins by mass spectrometry can reveal the direct molecular targets through which DDCAD exerts its effects. nih.gov Differential proteomic analysis, comparing protein expression profiles in the presence and absence of DDCAD, can also unveil downstream protein networks affected by the compound. nih.gov
| Omics Technology | Application in DDCAD Research | Potential Insights |
| Metabolomics | Profiling of endogenous metabolite changes in response to DDCAD treatment. | Identification of metabolic pathways modulated by DDCAD; discovery of novel biomarkers of its activity. |
| Proteomics | Identification of direct protein binding partners of DDCAD using chemical proteomics. | Elucidation of the primary molecular targets and mechanisms of action. |
| Differential analysis of protein expression following DDCAD exposure. | Understanding of downstream signaling cascades and cellular responses. |
Advanced Computational and Artificial Intelligence Approaches for this compound Discovery
Virtual Screening and Molecular Docking: Computational techniques can be used to screen large virtual libraries of DDCAD analogs against specific protein targets. Molecular docking simulations can predict the binding affinity and mode of interaction between DDCAD derivatives and their putative protein receptors, providing insights into the structure-activity relationships. nih.govmdpi.com This allows for the rational design of more potent and selective analogs.
Exploration of Novel Biosynthetic Pathways and Structural Diversity of this compound Analogs
Understanding and harnessing the biosynthetic pathways of DDCAD is crucial for producing a diverse array of analogs for further study. DDCAD belongs to the lignan (B3055560) family of natural products, which are formed through the oxidative coupling of phenylpropanoid units. researchgate.netresearchgate.netarkat-usa.orguni-duesseldorf.de
Biosynthetic Pathway Elucidation: The biosynthesis of lignans (B1203133) generally starts from precursors like coniferyl alcohol, which undergoes oxidative dimerization. researchgate.netarkat-usa.org While the basic formation of DDCAD from caffeic acid is known, exploring alternative or engineered biosynthetic pathways could lead to the production of novel DDCAD-related structures. researchgate.netuni-duesseldorf.de This could involve the use of different precursor molecules or the recruitment of enzymes from other organisms to create a wider range of structural motifs.
Enzymatic and Chemical Synthesis of Analogs: The enzymatic synthesis of DDCAD has been demonstrated, and this approach can be expanded to create a library of analogs. uni-duesseldorf.de By manipulating the enzymatic conditions or using different starting materials, a variety of DDCAD derivatives can be produced. nih.gov Chemical synthesis also offers a powerful route to generate analogs with specific structural modifications that may not be accessible through biological means. nih.gov The synthesis of various caffeic acid derivatives has already shown promise in developing compounds with tailored biological activities. nih.govnih.govmdpi.com
| Research Approach | Focus | Potential Outcome |
| Biosynthetic Pathway Engineering | Modifying the natural biosynthetic route to DDCAD. | Production of novel DDCAD analogs with unique structural features. |
| Enzymatic Synthesis | Utilizing enzymes to catalyze the formation of DDCAD and its derivatives. | Controlled and stereoselective synthesis of a diverse library of analogs. |
| Chemical Synthesis | Laboratory-based synthesis of DDCAD analogs. | Access to a wide range of structurally modified compounds for structure-activity relationship studies. nih.gov |
Addressing Challenges in this compound Research Methodologies
Despite the promise of DDCAD, several methodological challenges need to be addressed to advance its research. These challenges are common in the study of natural products and require innovative solutions. nih.govresearchgate.net
Synthesis and Isolation: The efficient and scalable synthesis of DDCAD and its analogs remains a key challenge. Developing robust synthetic strategies is essential for producing sufficient quantities of pure compounds for extensive biological evaluation. researchgate.net Furthermore, the isolation of DDCAD from natural sources can be complex, requiring sophisticated separation and purification techniques.
Target Identification and Validation: While DDCAD is known to inhibit certain enzymes, a comprehensive understanding of its molecular targets is still lacking. nih.gov The application of the aforementioned proteomic techniques is crucial, but these methods also have their own limitations, such as the potential for identifying non-specific interactions. Rigorous validation of putative targets is therefore essential.
Complexity of Biological Systems: The biological effects of DDCAD are likely the result of interactions with multiple targets and pathways. Deciphering this complexity is a significant hurdle. A multi-pronged approach that combines omics, computational modeling, and traditional biochemical and cell-based assays will be necessary to build a holistic picture of DDCAD's bioactivity. The structural complexity of natural products like DDCAD also presents challenges for in silico modeling, requiring more sophisticated computational tools. nih.gov
Q & A
Q. What are the primary enzymatic pathways for synthesizing dehydrodicaffeic acid dilactone, and how can these be replicated in vitro?
this compound is synthesized via β-hydroxylation of caffeic acid, dimerization at the α-position, and lactonization between side chains. The enzyme from Inonotus spp. (MW ~39,000, pH optimum ~6) catalyzes this process and is stabilized by divalent cations . For in vitro replication:
Q. How can researchers isolate and characterize this compound from fungal cultures?
Q. What standard assays are used to evaluate its inhibition of catechol-O-methyltransferase (COMT)?
- Radioenzymatic assay : Incubate COMT with [³H]-SAM (S-adenosylmethionine) and a substrate (e.g., dopamine). Measure tritiated methyl group transfer to the substrate.
- IC₅₀ determination : Use varying dilactone concentrations (0.1–100 µM) and calculate inhibition potency. Compare to reference inhibitors (e.g., entacapone) .
Advanced Research Questions
Q. How do structural modifications of this compound affect its inhibitory potency against COMT and dopamine β-hydroxylase?
Q. What experimental strategies resolve contradictions in reported enzyme inhibition mechanisms across studies?
Discrepancies may arise from enzyme source variability (e.g., fungal vs. mammalian COMT) or assay conditions. To address:
- Standardize enzyme sources : Use recombinant human COMT for comparative studies.
- Control redox conditions : Include antioxidants (e.g., ascorbate) to prevent auto-oxidation of catechol substrates.
- Validate with orthogonal assays : Combine radiometric assays with fluorescence-based methods (e.g., Amplex Red for H₂O₂ detection in peroxidase-coupled reactions) .
Q. How can molecular docking studies elucidate the interaction between this compound and COMT?
- Modeling : Use X-ray structures of COMT (PDB ID: 3BWM) to dock the dilactone via AutoDock Vina.
- Key interactions : Identify hydrogen bonds with catalytic residues (e.g., Mg²⁺-coordinating Asp141, Asn170) and hydrophobic contacts with Val108/Met137.
- Validate predictions : Compare docking scores with mutagenesis data (e.g., Ala substitutions at predicted binding sites) .
Q. What in vivo models are appropriate for studying its hypotensive effects, and how should dose-response experiments be designed?
- Models : Spontaneously hypertensive (SH) rats or angiotensin II-induced hypertensive mice.
- Dosing : Intravenous administration (1–10 mg/kg) with continuous blood pressure monitoring via telemetry.
- Controls : Include caffeic acid and COMT inhibitors (e.g., tolcapone) to differentiate mechanisms .
Methodological Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound given variability in fungal enzyme activity?
- Enzyme standardization : Pre-test enzyme activity using a colorimetric tyrosinase assay (e.g., L-DOPA oxidation at 475 nm).
- Batch documentation : Record fungal strain (e.g., Inonotus spp. accession number), growth conditions, and extraction protocols.
- Synthetic alternatives : Use chemical dimerization of caffeic acid with silver oxide or DDQ (dichlorodicyanobenzoquinone) as a non-enzymatic route .
Q. What analytical methods are critical for distinguishing this compound from its structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
